7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as CPQQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPQQ belongs to the class of quinolinedione derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding inhibits the activity of the receptor, which is involved in synaptic plasticity and memory formation. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione also inhibits the activity of the enzyme tyrosinase by binding to the copper ion in the active site of the enzyme. This inhibition prevents the formation of melanin, which is involved in skin pigmentation.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to exhibit various biochemical and physiological effects, including antiproliferative activity against cancer cells, inhibition of NMDA receptor activity, and inhibition of tyrosinase activity. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to exhibit antioxidant activity and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its selective antagonism of the NMDA receptor, which allows for the study of the receptor's role in synaptic plasticity and memory formation. Another advantage is the compound's ability to inhibit the activity of the enzyme tyrosinase, which can be useful in studying melanin biosynthesis. One limitation of using 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its potential toxicity, which can affect the accuracy of the results.
Future Directions
There are several future directions for the study of 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including its potential applications in the treatment of neurodegenerative diseases, its use as a tool for studying the NMDA receptor and melanin biosynthesis, and its development as a potential anticancer agent. Further studies are needed to determine the compound's efficacy and safety in these applications. Additionally, the development of new synthetic methods for 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can lead to the discovery of new derivatives with improved properties.
Scientific Research Applications
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to exhibit antiproliferative activity against cancer cells and has been studied as a potential anticancer agent. In neuroscience, 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been studied for its potential applications in biochemistry, where it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin biosynthesis.
properties
IUPAC Name |
7-(2-chlorophenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-17-9-5-4-8-15(17)14-10-18-21(19(24)11-14)16(12-20(25)23-18)13-6-2-1-3-7-13/h1-9,14,16H,10-12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJQOJDEVEDEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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